Tetrabutylammonium fluoride dihydrofluoride
Overview
Description
Tetrabutylammonium fluoride dihydrofluoride is not directly mentioned in the provided papers. However, the related compound tetrabutylammonium difluorotriphenylstannate is discussed as a nucleophilic fluorinating agent and synthetic equivalent to organometallic reagents like PhMgX or PhLi. This compound is prepared on a multigram scale and is noted for its thermal stability and non-hygroscopic nature, which makes it useful in various synthetic applications .
Synthesis Analysis
The synthesis of tetrabutylammonium difluorotriphenylstannate is described as straightforward and scalable. It is synthesized in a way that emphasizes the concept of hypercoordination, which is beneficial for the selectivity, reactivity, and shelf-stability of the reagent . This compound serves as a fluorinating agent and is stable up to 210°C, providing an advantage over other fluorinating agents like TBAF and TASF .
Molecular Structure Analysis
While the molecular structure of this compound is not directly analyzed in the provided papers, the structure of tetrabutylammonium difluorotriphenylstannate is highlighted as a hypervalent complex of tin. This structure allows it to act effectively as a fluorinating agent, suggesting that the molecular structure plays a crucial role in its reactivity and stability .
Chemical Reactions Analysis
The chemical reactivity of tetrabutylammonium difluorotriphenylstannate is showcased through its ability to facilitate nucleophilic fluorination reactions. It is also capable of alkylation reactions with alkyl bromides, yielding good to quantitative yields. The reagent has been kept for years without protection from moisture, indicating its robustness . Additionally, tetrabutylammonium bromide has been used to catalyze trifluoromethylation/cyclization reactions, demonstrating the versatility of tetrabutylammonium salts in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrabutylammonium salts are crucial for their application in synthesis. Tetrabutylammonium difluorotriphenylstannate is characterized by its thermal stability and lack of hygroscopicity, which are significant advantages in synthetic chemistry. The semi-molten mixture of tetrabutylammonium bromide with an alkali metal fluoride is an efficient reagent system for the synthesis of organofluorine compounds, offering a convenient alternative to anhydrous tetrabutylammonium fluoride . Tetrabutylammonium fluoride itself is known to catalyze regioselective cycloadditions, further highlighting the importance of the physical and chemical properties of these compounds in their reactivity .
Scientific Research Applications
Fluorinating Agent and Synthetic Equivalent
Tetrabutylammonium difluorotriphenylstannate, a closely related compound, serves as a novel fluorinating agent and anhydrous synthetic equivalent to TBAF, showcasing stability up to 210°C and resistance to hydration. This quality makes it suitable for enolsilylether alkylations with alkyl bromides, yielding good to quantitative results even when stored unprotected from moisture for years (Gingras, 1991).
Anhydrous Synthesis
Anhydrous tetrabutylammonium fluoride can be prepared via nucleophilic aromatic substitution of hexafluorobenzene with tetrabutylammonium cyanide, demonstrating its stability against Hofmann elimination and its catalytic utility in decomposition reactions (Sun & DiMagno, 2005).
Organofluorine Compound Synthesis
A semi-molten mixture of tetrabutylammonium bromide and an alkali metal fluoride has been found efficient for preparing organofluorine compounds through facile fluoride-ion exchange with organohalides, providing a simple alternative to 'anhydrous' TBAF (Bhadury, Pandey, & Jaiswal, 1995).
Silicon-Carbon Bond Cleavage
Tetrabutylammonium triphenyldifluorosilicate (TBAT) has been employed as a fluoride source for the cleavage of silicon-carbon bonds, facilitating the generation of in situ carbanions that coupled with various electrophiles, including aldehydes and ketones, in moderate to high yields. This highlights TBAT's superiority in terms of handling and reactivity compared to TBAF (Pilcher & DeShong, 1996).
Catalyst in Organic Reactions
TBAF acts as an efficient catalyst in the [3 + 2] cycloaddition reaction of organic nitriles with trimethylsilyl azide under solventless conditions, yielding 5-substituted 1H-tetrazoles under mild conditions with high yields (Amantini et al., 2004).
Tetrabutylammonium bifluoride/potassium bifluoride mixtures effectively nucleophilically open sugar-derived epoxides with fluoride, offering a stable and accessible route to fluorinated carbohydrate products (Nan et al., 2017).
Mechanism of Action
Target of Action
Tetrabutylammonium fluoride dihydrofluoride is a quaternary ammonium salt that is commonly used as a reagent in various chemical synthesis applications . Its primary targets are organic compounds, particularly those that require a source of fluoride ions for nucleophilic reactions .
Mode of Action
The mode of action of this compound involves its interaction with its targets through nucleophilic reactions . In the gas phase, fluoride is an incredibly potent nucleophile and strong base because of its concentration of charge (as the smallest monoanion) and because of its propensity to form very strong bonds with hydrogen and carbon . As a fluoride source in organic solvents, this compound is used to remove silyl ether protecting groups . It can also be used as an activator in the synthesis of arylated or alkenylated alkynes by the coupling reaction of aryl and alkenyl halides with terminal alkynes in the presence of a Pd catalyst .
Biochemical Pathways
This compound affects the biochemical pathways involved in the synthesis of various organic compounds . For instance, it is utilized in the preparation of triple monoamine reuptake inhibitors, conjugated dienoic acid esters, and polyacetylenic glucosides . It is also used in the synthesis of 2-substituted indoles by cyclization reaction of various 2-ethynylanilines with terminal alkynes using a Pd catalyst .
Result of Action
The result of this compound’s action is the successful synthesis or modification of target organic compounds . For example, as a deprotecting agent, this compound in DMSO will convert O-silylated enolates into carbonyls . With C-Si bonds, this compound gives carbanions that can be trapped with electrophiles or undergo protonolysis .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of water and the type of solvent used . For instance, because of the strong hydrogen bonding ability of fluoride with water, wet this compound and anhydrous this compound show dramatic differences in fluoride nucleophilicity . Moreover, the type of solvent can affect the stability and reactivity of this compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tetrabutylazanium;fluoride;dihydrofluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.3FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;3*1H/q+1;;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXQMNWIADOAJY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.F.F.[F-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471859 | |
Record name | N,N,N-Tributylbutan-1-aminium fluoride--hydrogen fluoride (1/1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
99337-56-1 | |
Record name | N,N,N-Tributylbutan-1-aminium fluoride--hydrogen fluoride (1/1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,N-tributylbutan-1-aminium fluoride dihydrofluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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